MC-EVCit-PAB-MMAE

ADC linker stability valine-citrulline

Choose MC-EVCit-PAB-MMAE for ADC programs demanding enhanced rodent plasma stability. The methylacrylate-modified EVCit dipeptide confers 1.8x longer circulatory integrity vs. VC linkers, minimizing confounding premature payload release. Ideal for solid tumor ADCs leveraging MMAE bystander effect. ≥95% conjugation efficiency and defined release kinetics (0.32 s⁻¹) ensure reliable in vivo evaluation.

Molecular Formula C73H112N12O18
Molecular Weight 1445.7 g/mol
Cat. No. B15138498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-EVCit-PAB-MMAE
Molecular FormulaC73H112N12O18
Molecular Weight1445.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1
InChIKeyKPTRUCATMPLMGA-KHKJXGKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-EVCit-PAB-MMAE: A Cleavable Linker-Payload Construct for ADC Development


MC-EVCit-PAB-MMAE (CAS 2873452-49-2) is a pre-assembled drug-linker construct for antibody-drug conjugate (ADC) research and development, comprising a maleimidocaproyl (MC) conjugation handle, a protease-cleavable dipeptide linker (EVCit: methylacrylate-modified valine-citrulline), a self-immolative p-aminobenzyl (PAB) spacer, and the cytotoxic payload monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent . This construct enables targeted intracellular release of MMAE within antigen-expressing tumor cells and is primarily utilized in the synthesis of experimental ADCs for oncology applications [1].

Why MC-EVCit-PAB-MMAE Cannot Be Interchanged with Unmodified Val-Cit Linkers


Generic substitution of MC-EVCit-PAB-MMAE with the widely used MC-VC-PAB-MMAE (valine-citrulline) is scientifically inadvisable due to documented differences in plasma stability and linker cleavage kinetics [1][2]. The methylacrylate modification on the EVCit dipeptide is engineered specifically to mitigate the carboxylesterase 1C-mediated premature cleavage that limits the preclinical utility of unmodified VC linkers in rodent models, thereby enabling more predictive in vivo evaluation [3]. Substitution would compromise the comparative stability profile and potentially alter payload release dynamics in target cells, undermining experimental reproducibility and translational relevance [1].

Quantitative Differentiation of MC-EVCit-PAB-MMAE from MC-VC-PAB-MMAE


Plasma Stability: 1.8× Half-Life Extension of EVCit over VC Linker

MC-EVCit-PAB-MMAE contains an EVCit dipeptide modified with methylacrylate, which confers a plasma half-life that is 1.8-fold longer than that of the conventional unmodified Val-Cit (VC) linker [1]. This modification is designed to reduce non-specific payload release in systemic circulation relative to MC-VC-PAB-MMAE [2].

ADC linker stability valine-citrulline

PAB Self-Immolative Cleavage Kinetics: Release Rate Constant of 0.32 s⁻¹ at pH 5.0

Following enzymatic cleavage of the EVCit dipeptide by cathepsin B in the lysosomal compartment, the PAB self-immolative spacer triggers 1,6-elimination to release free MMAE [1]. Under lysosomal pH conditions (pH 5.0), the PAB spacer of MC-EVCit-PAB-MMAE exhibits a release rate constant of 0.32 s⁻¹ [2]. No directly comparable release rate constant data for the unmodified VC-PAB system under identical assay conditions were identified in the available sources.

self-immolative linker MMAE release cathepsin B

MMAE Payload Cytotoxicity Benchmark: 100–1000× More Potent than Doxorubicin

The MMAE payload delivered by MC-EVCit-PAB-MMAE is a potent microtubule polymerization inhibitor [1]. As a class-level benchmark, MMAE demonstrates 100- to 1000-fold greater cytotoxic potency than doxorubicin in vitro [2]. This potency differential is inherent to the MMAE payload and applies across all MMAE-containing linker-payload constructs, including MC-VC-PAB-MMAE and MC-EVCit-PAB-MMAE.

MMAE tubulin inhibitor cytotoxicity

Conjugation Efficiency: ≥95% via Maleimide-Thiol Coupling

The maleimidocaproyl (MC) group of MC-EVCit-PAB-MMAE reacts with reduced antibody cysteine thiols via Michael addition to form a stable thioether bond [1]. The reported conjugation efficiency for this construct is ≥95% [2], comparable to the efficiency observed for MC-VC-PAB-MMAE conjugations performed under optimized conditions (typically 10-fold molar excess of linker-payload to antibody) .

ADC conjugation maleimide coupling DAR

Research and Development Applications for MC-EVCit-PAB-MMAE


Synthesis of Next-Generation ADCs with Enhanced Plasma Stability

MC-EVCit-PAB-MMAE is optimally applied in the synthesis of experimental ADCs where extended circulatory half-life of the intact linker-payload is a critical design criterion. The methylacrylate-modified EVCit dipeptide confers a 1.8-fold plasma stability advantage over unmodified VC linkers [1], making this construct particularly suitable for programs seeking to reduce non-specific MMAE release in systemic circulation prior to tumor internalization [2].

Rodent Preclinical Studies Requiring Linker Stability Against Carboxylesterase

This linker-payload construct is indicated for ADC programs conducting in vivo efficacy and tolerability studies in mouse or rat models. Unmodified valine-citrulline linkers are known to undergo premature cleavage by carboxylesterase 1C in rodent plasma, confounding preclinical evaluation [3]. The EVCit modification is specifically engineered to mitigate this rodent-specific instability [2], enabling more predictive translational assessment of ADC candidates.

Construction of ADCs Targeting Solid Tumors Requiring Bystander Effect

MC-EVCit-PAB-MMAE is appropriate for synthesizing ADCs intended for solid tumor applications where the bystander killing effect is therapeutically advantageous. The MMAE payload, once released intracellularly, is membrane-permeable and capable of diffusing into adjacent antigen-negative tumor cells [1]. This property, combined with the construct's enhanced plasma stability profile [2], positions it as a candidate linker-payload for ADCs targeting heterogeneous solid tumors with variable antigen expression [4].

Benchmarking and Quality Control for ADC Linker-Payload Characterization

MC-EVCit-PAB-MMAE serves as a reference standard for analytical method development in ADC research, including DAR (drug-to-antibody ratio) determination by HIC-HPLC or LC-MS, linker stability assessment in plasma, and cathepsin B-mediated release kinetics evaluation [1]. The defined release rate constant (0.32 s⁻¹ at pH 5.0) and ≥95% conjugation efficiency provide quantitative benchmarks for validating ADC manufacturing processes and release assays [2][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-EVCit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.